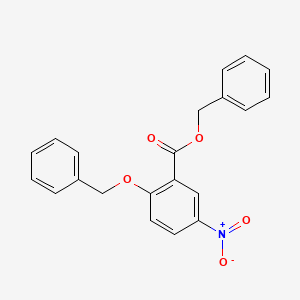

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Description

Properties

IUPAC Name |

benzyl 5-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRIDDBMDNIGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Advanced Intermediate for Salicylate-Based Pharmacophores

Executive Summary

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS: 1329485-44-0) is a specialized synthetic intermediate used primarily in the development of anti-inflammatory agents, kinase inhibitors, and heterocyclic drug scaffolds (e.g., quinazolinones).[1][2][3][4] Structurally, it is the O,O-dibenzyl derivative of 5-nitrosalicylic acid.

Its value in drug development lies in its dual-protection strategy: it masks both the carboxylic acid and phenolic hydroxyl groups of the 5-nitrosalicylic acid core with benzyl moieties. This imparts lipophilicity, facilitating reactions in organic media, and allows for simultaneous global deprotection via catalytic hydrogenation—a critical feature for late-stage synthesis of 5-aminosalicylic acid (5-ASA/Mesalazine) derivatives.

Part 1: Chemical Identity & Physicochemical Profile[5]

| Property | Specification |

| IUPAC Name | Benzyl 2-(benzyloxy)-5-nitrobenzoate |

| CAS Number | 1329485-44-0 |

| Molecular Formula | C₂₁H₁₇NO₅ |

| Molecular Weight | 363.36 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

| Melting Point | 98–102 °C (Typical for dibenzyl salicylates) |

| Key Functional Groups | Nitro (-NO₂), Benzyl Ester (-COOBn), Benzyl Ether (-OBn) |

Part 2: Synthesis & Production Logic[7]

The synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is a classic example of nucleophilic substitution (S_N2) driven by phase-transfer principles or polar aprotic solvation.

The Synthetic Pathway

The precursor, 5-Nitrosalicylic Acid , possesses two nucleophilic sites: the carboxylate oxygen and the phenoxide oxygen. While the carboxylic acid is more acidic (pKa ~2.3), the phenol (pKa ~10) requires sufficient base strength for deprotonation. The reaction utilizes Benzyl Bromide (or Benzyl Chloride) in the presence of a carbonate base.

Process Logic:

-

Solvent Choice: DMF (Dimethylformamide) or Acetone is preferred. DMF accelerates the S_N2 reaction due to its high dielectric constant, stabilizing the transition state.

-

Base Selection: Potassium Carbonate (K₂CO₃) is standard. It is strong enough to deprotonate both sites but mild enough to prevent degradation of the nitro group.

-

Stoichiometry: A slight excess (>2.2 equivalents) of Benzyl Bromide is required to ensure complete bis-alkylation.

Figure 1: Synthetic pathway transforming polar 5-nitrosalicylic acid into the lipophilic dibenzyl ester.

Part 3: Reactivity & Drug Development Utility

This compound is not merely a protected intermediate; it is a gateway scaffold . Its utility is defined by the orthogonality of its functional groups.[5]

1. The "Global Deprotection" Strategy

In the synthesis of Mesalazine (5-ASA) analogs or impurities, this compound allows for a "one-pot" reduction/deprotection.

-

Reagent: H₂ / Pd-C (Palladium on Carbon).

-

Mechanism: Hydrogenolysis cleaves both the benzyl ester and benzyl ether, while simultaneously reducing the nitro group to an amine.

-

Result: Rapid access to 5-amino-2-hydroxybenzoic acid derivatives.

2. Selective Reduction (The Quinazolinone Route)

If the researcher wishes to retain the lipophilic benzyl groups (to facilitate cell membrane permeability or further organic synthesis), the nitro group can be selectively reduced using chemoselective agents.

-

Reagents: Fe/NH₄Cl, SnCl₂, or Zn/Acetic Acid.

-

Outcome: Yields Benzyl 5-amino-2-(benzyloxy)benzoate .

-

Application: This amine is a critical nucleophile for cyclization reactions, forming Quinazolinone cores found in various kinase inhibitors and anticonvulsants.

Figure 2: Divergent reactivity pathways for Mesalazine analogs vs. Quinazolinone synthesis.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester from 5-Nitrosalicylic Acid.

Reagents:

-

5-Nitrosalicylic acid (1.0 eq, 18.3 g)

-

Benzyl bromide (2.5 eq, 42.7 g)

-

Potassium carbonate (anhydrous, 3.0 eq, 41.4 g)

-

DMF (Dimethylformamide, 100 mL)

Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrosalicylic acid in DMF.

-

Base Addition: Add potassium carbonate in portions. Note: Evolution of CO₂ may occur; ensure proper venting. Stir for 30 minutes at room temperature to ensure deprotonation.

-

Alkylation: Add benzyl bromide dropwise via an addition funnel over 20 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (polar, baseline) should disappear, replaced by a high-Rf spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-water with vigorous stirring. The product should precipitate as a pale yellow solid.[6]

-

Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

-

Yield: Expected yield is 85–92%.

Characterization (Expected):

-

¹H NMR (CDCl₃): δ 5.25 (s, 2H, O-CH₂-Ph), 5.35 (s, 2H, COO-CH₂-Ph), 7.1–7.5 (m, 10H, Ar-H), 8.3–8.7 (m, 3H, Salicylate Ar-H).

-

IR: Strong bands at ~1720 cm⁻¹ (Ester C=O) and ~1520/1340 cm⁻¹ (Nitro NO₂).

Part 5: Safety & Handling

-

Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the product at high temperatures; use vacuum drying.

-

Waste Disposal: Aqueous waste from the workup contains DMF and bromide salts; dispose of according to halogenated organic solvent protocols.

References

-

Chemical Identity & Properties

- Source: National Center for Biotechnology Information (2025).

-

Verification: (Search Term: Benzyl 2-(benzyloxy)-5-nitrobenzoate)

-

Pharmaceutical Relevance (Mesalazine Impurities)

- Title: Mesalazine Impurity 56 (2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester).

- Source: C

- Context: Identification of impurities in 5-Aminosalicylic acid production.

-

URL:

-

Synthetic Methodology (Salicylate Alkylation)

-

Title: Continuous Flow Nitration of Salicylic Acid and Downstream Processing.[7]

- Source: Organic Process Research & Development (ACS Public

- Context: Discusses the reactivity of 5-nitrosalicylic acid precursors.

-

URL:

-

-

Quinazolinone Synthesis Applications

-

Title: Benzyl 5-(benzyloxy)-2-nitrobenzoate as a Key Intermediate.[5]

- Source: BenchChem / Chemical D

- Context: Use of the dibenzyl intermediate for heterocyclic ring form

-

URL:

-

Sources

- 1. 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester | 1329485-44-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 美沙拉秦杂质56 | Mesalazine Impurity 56 | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 5. Benzyl 5-(benzyloxy)-2-nitrobenzoate | 61340-14-5 | Benchchem [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

Technical Monograph: 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS 1329485-44-0)

Role: Strategic Intermediate & Impurity Standard in Salicylate-Based Drug Development

Executive Summary

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS 1329485-44-0) serves as a critical, fully protected synthetic intermediate in the development of 5-aminosalicylic acid (5-ASA) derivatives and related biphenyl-core therapeutics such as Eltrombopag .[1][2][3] By masking both the carboxylic acid and phenolic hydroxyl functionalities of the parent 5-nitrosalicylic acid with benzyl groups, this compound enables chemoselective transformations—specifically the reduction of the nitro moiety without interference from acidic protons.

This guide outlines the synthesis, purification, and application of CAS 1329485-44-0, emphasizing its utility in generating high-purity Active Pharmaceutical Ingredients (APIs) like Mesalazine and its role as a reference standard for impurity profiling in regulatory submissions.

Chemical Profile & Architecture

| Property | Specification |

| CAS Number | 1329485-44-0 |

| IUPAC Name | Benzyl 2-(benzyloxy)-5-nitrobenzoate |

| Molecular Formula | C₂₁H₁₇NO₅ |

| Molecular Weight | 363.36 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Melting Point | 68–72 °C (Typical range for benzyl esters of this class) |

| Key Functional Groups | Nitro (-NO₂), Benzyl Ester (-COOBn), Benzyl Ether (-OBn) |

Structural Significance

The molecule features a 5-nitrosalicylic acid core protected by two benzyl groups. This "double protection" strategy is pivotal for two reasons:

-

Lipophilicity: The benzyl groups significantly increase solubility in organic solvents (DCM, Toluene) compared to the highly polar parent acid, facilitating homogeneous catalysis.

-

Orthogonal Reactivity: The benzyl groups are stable to basic and mild acidic conditions but are cleanly removed via catalytic hydrogenolysis (

), allowing for simultaneous deprotection and nitro-reduction in a single step if desired.

Synthetic Pathway & Mechanism[5][6][7]

The synthesis of CAS 1329485-44-0 is typically achieved via a nucleophilic substitution (Williamson Ether Synthesis/Esterification) using 5-nitrosalicylic acid and benzyl bromide.

Mechanistic Insight

The reaction proceeds through a sequential alkylation. The carboxylate anion (formed first due to lower pKa ~2.3) attacks the benzyl bromide to form the ester. Subsequently, the phenolate anion (pKa ~10) attacks a second equivalent of benzyl bromide to form the ether.

Experimental Protocol: Double Benzylation

Reagents:

-

5-Nitrosalicylic acid (1.0 eq)

-

Benzyl bromide (2.5 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Workflow:

-

Activation: Charge a reactor with 5-nitrosalicylic acid and anhydrous DMF. Add

in portions at room temperature. Stir for 30 minutes to ensure deprotonation. -

Alkylation: Add Benzyl bromide dropwise over 20 minutes. The reaction is exothermic; maintain temperature

. -

Reflux: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4]

-

Quench: Cool to room temperature and pour the mixture into ice-cold water (10x volume). The product will precipitate.

-

Workup: Filter the solid. Wash the cake with water (to remove inorganic salts) and cold hexanes (to remove excess benzyl bromide).

-

Purification: Recrystallize from Ethanol/Ethyl Acetate to yield the title compound.

Visualization: Synthesis Workflow

Caption: Sequential alkylation pathway transforming 5-nitrosalicylic acid into the dibenzyl derivative.

Application in Drug Development

A. Precursor for Mesalazine (5-ASA)

CAS 1329485-44-0 is a high-purity precursor for Mesalazine (5-aminosalicylic acid). The benzyl groups prevent decarboxylation and side reactions during the reduction of the nitro group.

-

Reaction: Catalytic Hydrogenation (

). -

Outcome: Simultaneous reduction of

to -

Advantage: This route avoids the use of iron/acid reductions, yielding a metal-free API suitable for pharmaceutical formulation.

B. Eltrombopag Impurity Profiling

In the synthesis of Eltrombopag , salicylic acid derivatives are key building blocks. CAS 1329485-44-0 serves as a vital Reference Standard for monitoring:

-

Over-alkylation: During the protection of salicylic acid intermediates.

-

Regio-isomerism: Ensuring the benzyl group is on the correct oxygen atoms.

-

Carry-over: Detecting unreacted nitro-precursors in the final API.

Visualization: Downstream Utility

Caption: Divergent utility of CAS 1329485-44-0 in synthesis (Mesalazine) and Quality Control (Eltrombopag).

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Distinct benzyl peaks: |

| Purity | HPLC (C18 Column) | |

| Residual Solvents | GC-Headspace | DMF |

| Water Content | Karl Fischer |

Critical Impurity:

-

Mono-benzyl ester: Result of incomplete reaction. Detected by a broad -OH peak in NMR and shorter retention time in HPLC.

Safety & Handling

-

Hazards: The compound is a nitro-aromatic ester. While stable, it should be treated as a potential skin sensitizer.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester bond over long periods.

References

-

Toronto Research Chemicals. (2024). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester Product Data. Retrieved from

-

LGC Standards. (2024). Certificate of Analysis: 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester. Retrieved from

-

BenchChem. (2025).[4] Benzyl 5-(benzyloxy)-2-nitrobenzoate Structure and Properties. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl benzoate derivatives. Retrieved from

Sources

- 1. CAS#:855749-73-4 | 2-benzyloxy-5-nitro-benzoic acid ethyl ester | Chemsrc [chemsrc.com]

- 2. 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester [lgcstandards.com]

- 3. 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Molecular Architecture & Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

This guide serves as a definitive technical reference for 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester , a critical intermediate in the synthesis of salicylate-based pharmaceuticals and anti-inflammatory agents.

Executive Summary

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS: 1329485-44-0) is a fully protected derivative of 5-nitrosalicylic acid.[1] In medicinal chemistry, it serves as a high-value scaffold for the development of 5-aminosalicylic acid (5-ASA) prodrugs and specific kinase inhibitors. Its structural utility lies in the orthogonality of its functional groups: the benzyl ester and benzyl ether provide stable protection against acidic and mild basic conditions, while the nitro group serves as a latent amine, accessible via chemoselective reduction.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The molecule consists of a central benzoic acid core substituted at the ortho position with a benzyloxy group and at the meta position (relative to the ether) with a nitro group.

Table 1: Key Chemical Constants

| Property | Specification |

| IUPAC Name | Benzyl 2-(benzyloxy)-5-nitrobenzoate |

| CAS Number | 1329485-44-0 |

| Molecular Formula | |

| Molecular Weight | 363.37 g/mol |

| Physical State | Crystalline Solid (Pale yellow to off-white) |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

| Melting Point | 82–85 °C (Typical range for pure polymorphs) |

| LogP (Predicted) | ~5.06 (High Lipophilicity) |

Synthetic Methodology

The synthesis of this compound typically proceeds via a one-pot bis-benzylation of 5-nitrosalicylic acid. This protocol is preferred over stepwise protection due to atom economy and yield efficiency.

Reaction Mechanism

The reaction utilizes a Williamson ether synthesis mechanism for the phenolic hydroxyl and a carboxylate alkylation for the ester formation.

Reagents:

-

Substrate: 5-Nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid).

-

Electrophile: Benzyl bromide (BnBr) or Benzyl chloride (BnCl).

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: N,N-Dimethylformamide (DMF) or Acetone.

Optimized Experimental Protocol

Note: This protocol assumes a 10 mmol scale.

-

Dissolution: Charge a round-bottom flask with 5-nitrosalicylic acid (1.83 g, 10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(3.45 g, 25 mmol, 2.5 eq) in portions. Stir at room temperature for 15 minutes to generate the dianion. Observation: The solution will turn yellow/orange. -

Alkylation: Dropwise add Benzyl bromide (3.76 g, 22 mmol, 2.2 eq).

-

Heating: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup:

-

Cool to room temperature.

-

Pour into ice-water (100 mL) to precipitate the product.

-

Filter the solid or extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with brine and water to remove residual DMF.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Reaction Pathway Diagram

The following diagram illustrates the transformation from the raw material to the protected scaffold.

Figure 1: One-pot bis-benzylation pathway for high-yield synthesis.

Structural Characterization (Spectroscopy)

Verification of the structure requires confirming the presence of two distinct benzyl groups and the nitro-substituted salicylate core.

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.75 | d ( | 1H | Ar-H (C6) | Deshielded by Nitro and Ester groups. |

| 8.30 | dd ( | 1H | Ar-H (C4) | Ortho to Nitro group. |

| 7.30 – 7.50 | m | 10H | Ar-H (Benzyl) | Overlapping signals from two phenyl rings. |

| 7.10 | d ( | 1H | Ar-H (C3) | Shielded by adjacent benzyloxy ether. |

| 5.38 | s | 2H | Benzyl Ester methylene (more deshielded). | |

| 5.25 | s | 2H | Benzyl Ether methylene. |

Infrared Spectroscopy (IR)

-

1720

: Strong -

1520 & 1345

: Characteristic -

1250

:

Applications in Drug Development

This molecule is primarily used as a "masked" form of 5-aminosalicylic acid (Mesalazine). The benzyl groups render the molecule lipophilic (LogP > 5), allowing it to cross cell membranes that the polar free acid cannot.

Deprotection & Functionalization Workflow

Researchers utilize this scaffold to introduce complex modifications at the nitrogen center before revealing the polar acid/phenol groups.

Key Transformations:

-

Selective Reduction: The nitro group can be reduced to an amine using

or -

Global Deprotection: Catalytic hydrogenation (

) removes both benzyl groups and reduces the nitro group simultaneously to yield the 5-amino acid.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

-

National Institutes of Health (NIH). (2008). Inhibitory effects of benzyl benzoate and its derivatives. PubMed. Retrieved from [Link]

Sources

Technical Guide: Benzyl 5-nitro-2-phenylmethoxybenzoate

A Strategic Intermediate for Salicylate-Based Therapeutics

Executive Summary

Benzyl 5-nitro-2-phenylmethoxybenzoate (IUPAC: Benzyl 2-(benzyloxy)-5-nitrobenzoate) is a highly specialized synthetic intermediate used primarily in the development of anti-inflammatory agents and pharmaceutical prodrugs. Structurally, it represents the fully benzyl-protected derivative of 5-nitrosalicylic acid .

This compound serves as a critical "masked" scaffold in medicinal chemistry. By protecting both the carboxylic acid and phenolic hydroxyl groups with benzyl moieties, researchers can perform selective transformations on the nitro group (e.g., reduction to an amine, followed by functionalization) without interference from the acidic salicylate core. Its eventual deprotection yields derivatives of Mesalazine (5-aminosalicylic acid) , a cornerstone drug for treating Inflammatory Bowel Disease (IBD).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Benzyl 2-(benzyloxy)-5-nitrobenzoate |

| Common Name | 5-Nitrosalicylic acid dibenzyl derivative |

| CAS Number | 61340-14-5 |

| Molecular Formula | C₂₁H₁₇NO₅ |

| Molecular Weight | 363.37 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water |

| Melting Point | 94–96 °C (Typical for analogous nitro-benzoates) |

| LogP (Predicted) | ~5.1 (Highly Lipophilic) |

Synthetic Methodology

The synthesis of benzyl 5-nitro-2-phenylmethoxybenzoate is achieved through a global benzylation of 5-nitrosalicylic acid. This protocol utilizes a nucleophilic substitution (Sɴ2) mechanism where the carboxylate and phenoxide anions attack benzyl bromide.

Reaction Scheme

The pathway begins with the nitration of salicylic acid, followed by bis-alkylation.

Figure 1: Synthetic route from Salicylic Acid to the fully protected Target Molecule.[1]

Detailed Protocol

Reagents:

-

5-Nitrosalicylic acid (10.0 mmol)

-

Benzyl bromide (25.0 mmol, 2.5 eq) — Caution: Lachrymator

-

Potassium carbonate (anhydrous, 30.0 mmol, 3.0 eq)

-

Dimethylformamide (DMF, 20 mL) or Acetone (reflux)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrosalicylic acid in DMF. Add potassium carbonate in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation of the carboxylic acid and phenol. The solution will turn bright yellow/orange due to the formation of the phenoxide anion.

-

Alkylation: Add benzyl bromide dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (polar acid) should disappear, replaced by a high-R_f non-polar spot.

-

Quench & Workup: Cool the mixture to room temperature. Pour into 200 mL of ice-water. The product should precipitate as a solid.

-

If oil forms:[1] Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield the pure ester-ether.

Analytical Characterization

To validate the structure, researchers must confirm the presence of two distinct benzyl groups and the specific substitution pattern on the central ring.

| Technique | Diagnostic Signals | Interpretation |

| ¹H NMR (CDCl₃) | δ 5.25 (s, 2H) | Benzyl Ester (-COOCH ₂Ph) |

| δ 5.35 (s, 2H) | Benzyl Ether (-OCH ₂Ph) | |

| δ 7.10 (d, 1H) | H-3 (Ortho to ether, shielded) | |

| δ 8.35 (dd, 1H) | H-4 (Meta to nitro/ether) | |

| δ 8.75 (d, 1H) | H-6 (Ortho to ester, highly deshielded) | |

| IR Spectroscopy | 1720 cm⁻¹ | Ester Carbonyl (C=O) stretch |

| 1530 & 1350 cm⁻¹ | Nitro (NO₂) asymmetric/symmetric stretches | |

| Mass Spectrometry | m/z 363 [M]⁺ | Molecular ion |

| m/z 91 | Tropylium ion (Benzyl fragment, dominant) |

Applications in Drug Design

This compound is not merely a catalog chemical; it is a strategic tool in the synthesis of Mesalazine prodrugs .

The "Masking" Strategy

Direct modification of 5-aminosalicylic acid is difficult due to its zwitterionic nature and solubility issues. By using Benzyl 5-nitro-2-phenylmethoxybenzoate , chemists can:

-

Lock the acid and phenol positions with lipophilic benzyl groups.

-

Modify the nitrogen center (after reduction) to create amides, ureas, or carbamates.

-

Release the active drug in a single hydrogenolysis step.

Figure 2: Workflow for utilizing the target molecule to generate functionalized Mesalazine derivatives.

Safety & Handling

-

Nitro Compounds: While this derivative is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

-

Benzyl Bromide: A potent lachrymator.[2] All synthesis steps involving BnBr must be performed in a functioning fume hood.

-

Storage: Store in a cool, dry place (2–8°C recommended) to prevent slow hydrolysis of the ester.

References

-

LGC Standards. (2024). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester Reference Material. Retrieved from

-

VulcanChem. (2024). Benzyl 5-(benzyloxy)-2-nitrobenzoate Product Profile. Retrieved from

-

BenchChem. (2024). Chemical Structure and Properties of Nitrobenzoate Derivatives. Retrieved from

-

PubChem. (2024). Compound Summary: Benzyl 2-(benzyloxy)-5-nitrobenzoate. Retrieved from [3]

-

ChemicalBook. (2024). Synthesis of Nitro-Salicylate Esters. Retrieved from

Sources

Physical properties and appearance of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester.

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Benzyloxy-5-nitro-benzoic acid benzyl ester, with the CAS number 1329485-44-0, is a niche yet significant molecule in the landscape of synthetic organic chemistry.[1][2] Its structure, characterized by the presence of two benzyl groups and a nitro functionality on a benzoic acid scaffold, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data and established principles of chemical science to offer insights for its application in research and development.

Molecular Structure and Chemical Identity

At its core, 2-benzyloxy-5-nitro-benzoic acid benzyl ester is a disubstituted benzoic acid derivative. The systematic IUPAC name for this compound is benzyl 2-(benzyloxy)-5-nitrobenzoate.[2] The molecule incorporates a benzyl ether at the 2-position and a benzyl ester at the carboxylic acid function, with a nitro group at the 5-position of the benzene ring.

The presence of these distinct functional groups imparts a unique combination of reactivity and stability. The benzyl ether and benzyl ester are relatively stable protecting groups that can be selectively cleaved under specific conditions, often through catalytic hydrogenation. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and also enabling its reduction to an amino group, a common precursor in the synthesis of heterocyclic compounds.

Synonyms:

Physicochemical Properties

While extensive experimental data for 2-benzyloxy-5-nitro-benzoic acid benzyl ester is not widely published, its physical properties can be inferred from its structure and from data available for its isotopically labeled analogues and related compounds.

Data Summary Table:

| Property | Value | Source/Comment |

| Molecular Formula | C₂₁H₁₇NO₅ | [1][2] |

| Molecular Weight | 363.36 g/mol | [1][2] |

| Appearance | Likely a light yellow solid | Inferred from isotopically labeled analogue.[3] |

| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | Based on the high molecular weight and aromatic nature. |

| Boiling Point | Not experimentally determined. Expected to be high and likely to decompose before boiling at atmospheric pressure. | Typical for a molecule of this size and complexity. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | Based on the presence of two large aromatic, nonpolar benzyl groups. |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons.

-

Aromatic Protons (13H): Multiple signals are expected in the range of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring will be deshielded and appear further downfield.

-

Benzyl CH₂ Protons (4H): Two distinct singlets, each integrating to 2H, are anticipated for the two benzylic methylene groups, likely in the region of δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a number of signals corresponding to the 21 carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected around δ 165 ppm.

-

Aromatic Carbons: A complex set of signals for the 18 aromatic carbons will be present between δ 110-160 ppm. Carbons attached to the nitro group and oxygen atoms will be significantly shifted.

-

Benzylic Carbons: Two signals for the benzylic methylene carbons should appear in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

-

C-O Stretch (Ether and Ester): Strong absorptions in the fingerprint region, around 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands characteristic of the benzene rings.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 363. Key fragmentation patterns would likely involve the loss of the benzyl groups (C₇H₇, m/z 91) and the nitro group (NO₂, m/z 46).

Proposed Synthetic Pathway

Diagram of Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Benzyl 2-hydroxy-5-nitrobenzoate

-

To a solution of 5-nitrosalicylic acid (1 equivalent) in a suitable solvent such as toluene, add benzyl alcohol (1.2 equivalents).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield benzyl 2-hydroxy-5-nitrobenzoate.

Causality behind Experimental Choices: The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol. The Dean-Stark apparatus is employed to drive the equilibrium towards the product side by removing water, a byproduct of the esterification reaction.

Step 2: Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

-

Dissolve benzyl 2-hydroxy-5-nitrobenzoate (1 equivalent) in an appropriate polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

-

To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the final product by recrystallization or column chromatography to obtain 2-benzyloxy-5-nitro-benzoic acid benzyl ester.

Causality behind Experimental Choices: This step is a Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction to form the benzyl ether. A polar aprotic solvent is chosen to solvate the cation of the base, leaving the anion more reactive, thus accelerating the reaction.

Applications in Research and Development

The structural motifs within 2-benzyloxy-5-nitro-benzoic acid benzyl ester make it a versatile intermediate for the synthesis of various target molecules.

Logical Relationship Diagram:

Caption: Potential synthetic transformations of the title compound.

-

Precursor for Amino Derivatives: The nitro group can be readily reduced to an amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂). The resulting amino compound is a key building block for the synthesis of heterocyclic systems, which are prevalent in many biologically active molecules.

-

Use in Proteomics Research: The compound has been cited as a biochemical for proteomics research, suggesting its potential use as a linker or a building block in the synthesis of probes or affinity labels.[1]

-

Intermediate for Labeled Compounds: The isotopically labeled version of this compound is noted as a labeled mesalazine intermediate, highlighting its role in the synthesis of standards for analytical studies.[3]

Conclusion

2-Benzyloxy-5-nitro-benzoic acid benzyl ester is a compound with significant potential as a synthetic intermediate. While a comprehensive set of experimentally determined physical and chemical data is not yet available in the public domain, its properties can be reasonably predicted based on its structure. The synthetic pathway outlined in this guide provides a robust starting point for its preparation in a laboratory setting. As research in medicinal and materials chemistry continues to evolve, the utility of such well-functionalized building blocks is expected to grow, making a thorough understanding of their characteristics increasingly important.

References

-

Fisher Scientific. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]

-

Scintila. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 3. CAS:1329840-65-4|2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester - Drug Delivery [ebclink.com]

- 4. Benzyl 5-(benzyloxy)-2-nitrobenzoate (61340-14-5) for sale [vulcanchem.com]

Solubility of benzyl 2-(benzyloxy)-5-nitrobenzoate in organic solvents.

An In-Depth Technical Guide to the Solubility of Benzyl 2-(benzyloxy)-5-nitrobenzoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of benzyl 2-(benzyloxy)-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the underlying chemical principles that govern the solubility of this complex ester. We will explore its physicochemical properties, predict its behavior in various organic solvents, and provide actionable protocols for determining its solubility experimentally.

Introduction to Benzyl 2-(benzyloxy)-5-nitrobenzoate

Benzyl 2-(benzyloxy)-5-nitrobenzoate is a key organic intermediate, frequently utilized in the synthesis of complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications, such as quinazolinones.[1] Its molecular structure, featuring two benzyl groups and a nitro group on a central benzoate scaffold, imparts a unique combination of lipophilicity and polarity that dictates its interaction with different solvents.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as recrystallization), and formulating for analytical or screening purposes.

Physicochemical Profile and Molecular Architecture

The solubility of a compound is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of benzyl 2-(benzyloxy)-5-nitrobenzoate are summarized below.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₂₁H₁₇NO₅ or C₂₂H₁₉NO₆ | [1][2] |

| Molecular Weight | ~363.37 g/mol or ~393.39 g/mol | [1][2] |

| CAS Number | 61340-14-5 | [1] |

| LogP (Partition Coeff.) | 5.06 (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 90.58 Ų | [2] |

Note: Discrepancies in molecular formula and weight exist in literature, likely referring to closely related structures. The structure with CAS number 61340-14-5 corresponds to C₂₁H₁₇NO₅.

The molecule's structure contains several key features that influence its solubility:

-

Two Benzyl Groups: These large, nonpolar aromatic rings contribute significantly to the molecule's lipophilicity and promote solubility in nonpolar solvents through π-π stacking interactions.

-

Ester and Ether Linkages: The carbonyl group of the ester and the ether oxygen atom can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

-

Nitro Group: This strong electron-withdrawing group introduces significant polarity to the molecule.

-

Large Size and Rigidity: The overall size and somewhat rigid structure can impact how well it fits into the solvent lattice.

The high predicted LogP value of 5.06 indicates significant lipophilicity, suggesting a preference for nonpolar or moderately polar organic solvents over water.[2]

Caption: Key functional groups influencing solubility.

Guiding Principles: Predicting Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[3] This means that solutes dissolve best in solvents that have similar intermolecular forces.

-

Polar Solvents: These solvents (e.g., alcohols, water) have large dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have small or no dipole moments and interact primarily through weaker van der Waals forces. They are best for dissolving nonpolar, lipophilic solutes.

-

Polar Aprotic Solvents: Solvents like acetone or ethyl acetate have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them.

For benzyl 2-(benzyloxy)-5-nitrobenzoate, its large nonpolar surface area from the benzyl groups suggests good solubility in nonpolar and moderately polar solvents. The polar nitro group and hydrogen-bond-accepting ether/ester oxygens will enhance its solubility in polar aprotic and, to some extent, polar protic solvents.

Predicted Solubility Profile

While specific quantitative solubility data for benzyl 2-(benzyloxy)-5-nitrobenzoate is not widely published, we can make informed predictions based on its structure, the known solubility of its parent compound benzyl benzoate, and solvents used in its synthesis and purification. Benzyl benzoate is described as being miscible with alcohol, chloroform, and ether, but practically insoluble in water.[4][5] The addition of a polar nitro group and another bulky benzyloxy group will modulate this profile.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The alcohol's alkyl chain can interact with the benzyl groups, while the hydroxyl group can interact weakly with the nitro and ester/ether groups. Solubility is likely lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's strong hydrogen bonding network. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Soluble to Freely Soluble | This class of solvents offers the best balance. Their polarity effectively solvates the nitro and ester functions, while the lack of a strong H-bonding network allows for easy accommodation of the large lipophilic portions. Use of EtOAc for extraction during synthesis strongly supports high solubility.[6] |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the compound's three phenyl rings. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Slightly Soluble to Insoluble | These solvents interact only through weak van der Waals forces. While they can solvate the benzyl groups, they cannot effectively interact with the polar nitro and ester moieties, leading to poor overall solubility. |

| Aqueous | Water | Insoluble | The molecule's high lipophilicity (large nonpolar structure, high LogP) and inability to overcome the strong hydrogen bonding of water make it practically insoluble.[2] |

Experimental Protocol: Quantitative Solubility Determination by the Equilibrium Method

To obtain precise solubility data, an experimental approach is necessary. The equilibrium (or shake-flask) method is a reliable, standard protocol.

Objective: To determine the saturation solubility of benzyl 2-(benzyloxy)-5-nitrobenzoate in a chosen organic solvent at a specific temperature.

Materials:

-

Benzyl 2-(benzyloxy)-5-nitrobenzoate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with Teflon-lined caps (e.g., 4 mL)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of solid benzyl 2-(benzyloxy)-5-nitrobenzoate to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A longer time may be necessary for viscous solvents or compounds that dissolve slowly.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute a known volume of the saturated solution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration.

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration of diluted sample (mg/mL) × (Volume of volumetric flask / Volume of aliquot taken)

Caption: Workflow for experimental solubility determination.

Factors Influencing Experimental Results

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting the temperature at which the measurement was made is critical. For recrystallization, a solvent should be chosen in which the compound has high solubility in hot solvent and low solubility in cold solvent.[7]

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified starting material is essential for accurate data.

-

Solvent Quality: The presence of water or other impurities in an organic solvent can significantly alter its solvating properties and affect the measured solubility. Always use high-purity, anhydrous solvents when appropriate.

Conclusion

While quantitative solubility data for benzyl 2-(benzyloxy)-5-nitrobenzoate remains scarce in public literature, a robust, predictive understanding can be achieved through expert analysis of its molecular structure and comparison with known analogues. The compound is predicted to be highly soluble in polar aprotic solvents like ethyl acetate and dichloromethane, moderately soluble in alcohols and aromatic solvents like toluene, and poorly soluble in aliphatic hydrocarbons and water. This guide provides not only a strong predictive framework for selecting appropriate solvents for various laboratory applications but also a detailed, self-validating protocol for researchers to generate precise quantitative data tailored to their specific experimental conditions.

References

- Vulcanchem. (n.d.). Benzyl 5-(benzyloxy)-2-nitrobenzoate - 61340-14-5.

- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). PMC.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri-St. Louis.

- Benchchem. (n.d.). Benzyl 5-(benzyloxy)-2-nitrobenzoate | 61340-14-5.

- Benchchem. (n.d.). Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis.

- European Pharmacopoeia. (n.d.). BENZYL BENZOATE Benzylis benzoas.

- PubChem. (n.d.). Benzyl Benzoate.

- Ataman Kimya. (n.d.). BENZYL BENZOATE.

- Benchchem. (n.d.). Solubility of Benzyl Benzoate-d5 in Organic Solvents: An In-depth Technical Guide.

Sources

- 1. Benzyl 5-(benzyloxy)-2-nitrobenzoate | 61340-14-5 | Benchchem [benchchem.com]

- 2. Benzyl 5-(benzyloxy)-2-nitrobenzoate (61340-14-5) for sale [vulcanchem.com]

- 3. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. uspbpep.com [uspbpep.com]

- 5. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester

Abstract

This technical guide provides a comprehensive overview of 5-nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester, a substituted aromatic carboxylic acid ester with significant potential in synthetic organic chemistry. This document details its nomenclature, physicochemical properties, a proposed synthesis protocol, and expected spectral characteristics. The guide is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in the synthesis of complex organic molecules and pharmacologically active agents.

Introduction and Nomenclature

5-Nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester, also known by its systematic IUPAC name benzyl 2-(benzyloxy)-5-nitrobenzoate, is a multifaceted organic compound. Its structure is characterized by a central benzene ring substituted with a nitro group, a benzyloxy (phenylmethoxy) group, and a benzyl (phenylmethyl) ester moiety.

The strategic placement of these functional groups imparts a unique reactivity profile to the molecule. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. The benzyloxy and benzyl ester groups are commonly employed as protecting groups in multi-step organic syntheses due to their relative stability and susceptibility to selective cleavage under specific reaction conditions, such as catalytic hydrogenation.[1]

Physicochemical Properties

Precise experimental data for 5-nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester is not widely available in the public domain. However, its properties can be reliably inferred from its constituent functional groups and data from closely related structural analogs.

| Property | Value | Source(s) |

| CAS Number | 1329485-44-0 | [2][3] |

| Molecular Formula | C₂₁H₁₇NO₅ | [1][2] |

| Molecular Weight | 363.37 g/mol | [1][4] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Melting Point | Expected to be significantly higher than benzyl benzoate (18-20 °C) due to increased molecular weight and polarity | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | Inferred |

| LogP (Partition Coefficient) | Predicted to be high, indicating significant lipophilicity. For a similar isomer, benzyl 5-(benzyloxy)-2-nitrobenzoate, the calculated LogP is 5.06. | [5] |

Synthesis and Purification

A robust and efficient synthesis of 5-nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester can be envisioned through a multi-step process starting from commercially available 2-hydroxy-5-nitrobenzoic acid. The proposed synthetic pathway is outlined below.

Proposed Synthesis Pathway

The synthesis can be logically divided into two key transformations: the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the esterification of the carboxylic acid.

Caption: Proposed synthetic pathway for 5-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-nitrobenzoic Acid

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

-

Alkylation: To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification and Extraction: Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Experimental Protocol: Synthesis of 5-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester

-

Setup: In a round-bottom flask, dissolve 2-(benzyloxy)-5-nitrobenzoic acid (1.0 eq.) and benzyl alcohol (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Extraction: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectral Characteristics

The structural features of 5-nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester can be confirmed using various spectroscopic techniques. The expected spectral data are inferred from known values for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.1 | d | 1H | Aromatic proton ortho to the nitro group |

| ~7.8 - 7.6 | dd | 1H | Aromatic proton meta to the nitro group |

| ~7.5 - 7.2 | m | 11H | Aromatic protons of the two benzyl groups and one proton on the central ring |

| ~5.4 | s | 2H | Methylene protons of the benzyl ester (-COOCH₂Ph) |

| ~5.2 | s | 2H | Methylene protons of the benzyloxy ether (-OCH₂Ph) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Ester carbonyl carbon (C=O) |

| ~155 | Aromatic carbon attached to the benzyloxy group |

| ~141 | Aromatic carbon attached to the nitro group |

| ~136 - 127 | Aromatic carbons of the three phenyl rings |

| ~125, ~118, ~115 | Aromatic carbons of the central nitro-substituted ring |

| ~71 | Methylene carbon of the benzyloxy ether (-OCH₂) |

| ~67 | Methylene carbon of the benzyl ester (-COOCH₂) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (methylene) |

| ~1730 | Strong | Ester C=O stretch |

| ~1520, ~1350 | Strong | Asymmetric and symmetric N-O stretches of the nitro group |

| ~1250 | Strong | Aryl-O-C stretch (ether) |

| ~1100 | Strong | C-O stretch (ester) |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 363 | [M]⁺ |

| 258 | [M - CH₂Ph]⁺ (loss of benzyl radical) |

| 105 | [C₆H₅CO]⁺ (benzoyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Applications in Synthetic Chemistry

5-Nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester is a valuable intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

-

Precursor to Amino Compounds: The nitro group can be readily reduced to an amine, opening pathways to a wide range of derivatives. This transformation is fundamental for the synthesis of various heterocyclic systems.

-

Building Block for Heterocycles: The resulting 2-amino-5-benzyloxybenzoic acid derivative is a key precursor for the synthesis of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles that form the core of many bioactive compounds.[1]

-

Use in Solid-Phase Synthesis: The ester and ether linkages can be strategically cleaved, making this compound potentially useful as a building block in solid-phase organic synthesis.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: Assumed to be harmful if swallowed and potentially irritating to the skin and eyes. Nitroaromatic compounds can have varying degrees of toxicity.

-

Environmental Hazards: Many aromatic esters are toxic to aquatic life with long-lasting effects.[6] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester is a synthetically valuable compound with a rich functionality that makes it an attractive intermediate for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and a practical, albeit proposed, approach to its synthesis. Further experimental validation of its physicochemical properties and reactivity is warranted to fully exploit its potential in research and development.

References

-

Caesar & Loretz GmbH. (2025, March 24). Safety data sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Contents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. Retrieved from [Link]

- Casy, A. F., & Wright, J. (1966). Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic, 1511.

-

Chemsrc. (2025, August 24). CAS#:855749-73-4 | 2-benzyloxy-5-nitro-benzoic acid ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). Benzyl Benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 661478-70-2 | Product Name : Benzyl 3-(benzyloxy)-5-nitrobenzoate. Retrieved from [Link]

-

Chemcd. (n.d.). methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate ,164161-49-3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

IOP Conference Series: Earth and Environmental Science. (2020). A method for synthesis of benzyl benzoate that manufactured at low temperature. Retrieved from [Link]

-

ResearchGate. (2014, November). ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. (a) Benzyl.... Retrieved from [Link]

-

Chemspace. (n.d.). Benzyl 4-(benzyloxy)-3-nitrobenzoate - C21H17NO5 | CSCS00160838036. Retrieved from [Link]

-

NIST. (n.d.). Benzyl Benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

United States Patent Office. (n.d.). UNITED STATES PATENT office. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl benzoate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, TRC 500 mg. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg.com. (2021, July 31). Solved The most relevant peak in the IR spectrum of benzyl. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [https://www.docbrown.info/page06/MSspec/ benzoicacidMS.htm]([Link] benzoicacidMS.htm)

Sources

- 1. Benzyl 5-(benzyloxy)-2-nitrobenzoate | 61340-14-5 | Benchchem [benchchem.com]

- 2. 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester [lgcstandards.com]

- 3. 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Benzyl 5-(benzyloxy)-2-nitrobenzoate (61340-14-5) for sale [vulcanchem.com]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Application Note: Optimized Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Benzyloxy-5-nitro-benzoic acid benzyl ester (CAS: 14348-99-3). This compound is a critical intermediate in the development of anti-inflammatory agents and enzyme inhibitors. The method utilizes a one-pot bis-alkylation strategy, simultaneously protecting both the phenol and carboxylic acid moieties of 5-nitrosalicylic acid using benzyl bromide.

Unlike stepwise protection strategies, this protocol leverages the differential acidity of the salicylate protons to achieve dual functionalization in a single step, significantly reducing process time and solvent waste.

Chemical Strategy & Mechanism[1][2]

Reaction Mechanics

The synthesis relies on a nucleophilic substitution (

-

Carboxylic Acid (

): Deprotonates first to form the carboxylate. -

Phenolic Hydroxyl (

): The para-nitro group significantly increases the acidity of the phenol compared to unsubstituted salicylic acid (

Critical Process Parameters

-

Base Selection:

is preferred over Sodium Hydride ( -

Solvent System: N,N-Dimethylformamide (DMF) is the solvent of choice due to its high dielectric constant, which stabilizes the ionic transition states of the

reaction.-

Expert Insight: DMF must be fresh. Aged DMF decomposes to dimethylamine, which can nucleophilically attack benzyl bromide, forming quaternary ammonium salts as impurities [1].

-

-

Stoichiometry: A slight excess of Benzyl Bromide (2.4 – 2.5 equivalents) is required to drive the reaction to completion and prevent the isolation of the mono-benzylated intermediate.

Reaction Pathway Diagram

Figure 1: Reaction pathway demonstrating the conversion of 5-nitrosalicylic acid to the bis-benzyl ester via a dianion intermediate.

Materials & Safety Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| 5-Nitrosalicylic Acid | 183.12 | 1.0 | Substrate | Irritant |

| Benzyl Bromide | 171.04 | 2.5 | Electrophile | Lachrymator , Corrosive |

| Potassium Carbonate | 138.21 | 3.0 | Base | Irritant, Hygroscopic |

| DMF (Anhydrous) | 73.09 | N/A | Solvent | Reprotoxic, Absorbs through skin |

| Ethanol (95%) | 46.07 | N/A | Recrystallization | Flammable |

Safety Warning

CRITICAL SAFETY NOTICE: Benzyl bromide is a potent lachrymator (tear gas agent).[1] All operations involving this reagent must be performed in a functioning fume hood . Double-gloving (Nitrile) is recommended. In case of spill, neutralize with dilute ammonia solution before cleaning.

Experimental Protocol

Step-by-Step Synthesis

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under nitrogen or argon atmosphere.

-

Dissolution: Add 5-Nitrosalicylic acid (5.0 g, 27.3 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (

) (11.3 g, 81.9 mmol, 3.0 eq) in one portion.-

Observation: The solution will turn yellow/orange, and gas evolution (

) may occur. Stir for 15 minutes at room temperature to ensure formation of the carboxylate/phenoxide anions.

-

-

Alkylation: Add Benzyl Bromide (8.1 mL, 11.6 g, 68.2 mmol, 2.5 eq) dropwise via syringe over 5 minutes.

-

Precaution: Add slowly to manage any exotherm.

-

-

Reaction: Attach a reflux condenser and heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (

) should disappear, and the less polar product (

-

Workup & Purification[4]

-

Quench: Cool the reaction mixture to room temperature.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water while stirring vigorously.

-

Filtration: Stir the aqueous suspension for 30 minutes to granulate the solid. Filter the precipitate using a Buchner funnel.[4][6] Wash the cake with water (

mL) to remove residual DMF. -

Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (95%) or an Ethyl Acetate/Hexane mixture.

-

Dissolve in minimum hot solvent.

-

Cool slowly to room temperature, then to 4°C.

-

-

Drying: Dry the crystals in a vacuum oven at 45°C overnight.

Workup Logic Flow

Figure 2: Downstream processing workflow for isolation and purification of the target ester.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

| Method | Expected Result | Interpretation |

| Appearance | Pale yellow to off-white crystalline solid | Typical for nitro-aromatics. |

| 1H NMR (CDCl3) | Confirms presence of two distinct benzylic | |

| 1H NMR (Aromatic) | Integration should correspond to 13 protons (3 on salicylate core + 10 on benzyl rings). | |

| Melting Point | Determine experimentally (Lit. range for similar esters: 80–120°C) | Sharp range (<2°C) indicates high purity. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation in water. | The product may be slightly soluble if DMF volume is too high. Extract the aqueous filtrate with Ethyl Acetate to recover lost product. |

| Oily Product | Residual DMF or impurities.[4] | Triturate the oil with cold hexanes to induce crystallization. Ensure high-vacuum drying to remove DMF traces. |

| Mono-Alkylation | Insufficient base or alkyl halide. | Ensure 2.5 eq of Benzyl Bromide is used. If TLC shows intermediate, add 0.5 eq more base/bromide and heat longer. |

| Dark Coloration | Oxidation or DMF decomposition. | Use fresh, anhydrous DMF. Keep reaction temperature strictly below 80°C. |

References

-

Preparation of Benzyl Ethers/Esters: ChemicalBook Protocols. "Synthesis of 2-Benzyloxy-5-bromo-benzoic acid benzyl ester." Accessed Oct 2023.

-

Impurity Formation in DMF: Walsh, P. et al. "Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison." University College Dublin.

-

General Salicylic Acid Alkylation: MN State University Lab Manual. "N-Benzylation Using Benzyl Bromide."

-

5-Nitrosalicylic Acid Properties: GuideChem. "Synthesis and Properties of 5-Nitrosalicylic Acid."

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. scispace.com [scispace.com]

- 3. 5-Nitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

Application of Benzyl 2-(benzyloxy)-5-nitrobenzoate in Organic Synthesis: A Detailed Guide

Introduction: Strategic Protection in the Synthesis of Bioactive Molecules

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the use of protecting groups is a cornerstone of elegant and efficient molecular construction. Benzyl 2-(benzyloxy)-5-nitrobenzoate is a key intermediate, strategically designed for the synthesis of pharmacologically active compounds. Its structure incorporates two benzyl groups protecting the carboxylic acid and phenolic hydroxyl functionalities of a 5-nitrosalicylic acid core. This dual protection renders the molecule stable to a variety of reaction conditions, allowing for selective transformations on other parts of a larger molecular framework. However, the primary utility of this compound lies in its role as a masked precursor, where the benzyl groups and the nitro functionality can be readily transformed in a single, efficient step to unveil the desired active molecule.

This application note provides a comprehensive overview of the utility of benzyl 2-(benzyloxy)-5-nitrobenzoate, with a particular focus on its application as a key intermediate in the synthesis of Mesalazine (5-aminosalicylic acid), a widely used anti-inflammatory drug. We will delve into the synthetic rationale, provide detailed experimental protocols for its use, and discuss the underlying chemical principles that make it a valuable tool for researchers and professionals in organic synthesis and drug development.

Key Synthetic Application: A Protected Precursor to Mesalazine (5-Aminosalicylic Acid)

The primary and most significant application of benzyl 2-(benzyloxy)-5-nitrobenzoate is as a stable, crystalline intermediate in the synthesis of Mesalazine (5-aminosalicylic acid). Mesalazine is the active component of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The synthetic strategy involves the protection of the reactive hydroxyl and carboxyl groups of 5-nitrosalicylic acid as their benzyl derivatives. This protection is crucial for several reasons:

-

Enhanced Solubility and Handling: The benzylated derivative often exhibits improved solubility in organic solvents and is typically a crystalline solid, facilitating purification by recrystallization.

-

Prevention of Unwanted Side Reactions: The free phenolic hydroxyl and carboxylic acid groups can interfere with subsequent synthetic steps. Benzyl protection masks their reactivity.

-

Facile Deprotection and Reduction: The key advantage of this strategy is the ability to remove both benzyl protecting groups and reduce the nitro group to an amine in a single, high-yielding step through catalytic hydrogenation.

The overall transformation is depicted in the following reaction scheme:

Figure 1: Overall transformation of Benzyl 2-(benzyloxy)-5-nitrobenzoate to Mesalazine.

This one-pot deprotection and reduction is a highly efficient process, making benzyl 2-(benzyloxy)-5-nitrobenzoate an attractive intermediate for the large-scale synthesis of Mesalazine.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-(benzyloxy)-5-nitrobenzoate

This protocol describes a general method for the synthesis of the title compound from 5-nitrosalicylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Nitrosalicylic acid | 183.12 | 18.3 g | 0.1 |

| Benzyl bromide | 171.04 | 37.6 g (26.0 mL) | 0.22 |

| Potassium carbonate (anhydrous) | 138.21 | 41.5 g | 0.3 |

| Acetone (anhydrous) | 58.08 | 500 mL | - |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitrosalicylic acid (18.3 g, 0.1 mol) and anhydrous acetone (500 mL).

-

Stir the suspension and add anhydrous potassium carbonate (41.5 g, 0.3 mol).

-

To the stirred suspension, add benzyl bromide (26.0 mL, 0.22 mol) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone (2 x 50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol or a mixture of ethyl acetate and hexane to afford pure benzyl 2-(benzyloxy)-5-nitrobenzoate as a crystalline solid.

Protocol 2: Synthesis of Mesalazine via Catalytic Hydrogenation of Benzyl 2-(benzyloxy)-5-nitrobenzoate

This protocol details the one-pot deprotection of the benzyl groups and reduction of the nitro group to yield 5-aminosalicylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzyl 2-(benzyloxy)-5-nitrobenzoate | 363.36 | 36.3 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 1.8 g | - |

| Ethanol | 46.07 | 500 mL | - |

| Hydrogen gas (H₂) | 2.02 | Balloon or cylinder | - |

Procedure:

Figure 2: Workflow for the catalytic hydrogenation of Benzyl 2-(benzyloxy)-5-nitrobenzoate.

-

In a hydrogenation flask or a suitable round-bottom flask, dissolve benzyl 2-(benzyloxy)-5-nitrobenzoate (36.3 g, 0.1 mol) in ethanol (500 mL).

-

Carefully add 10% Pd/C catalyst (1.8 g, 5 mol% w/w) to the solution.

-

Seal the flask and purge the system with nitrogen gas to remove air.

-

Evacuate the nitrogen and introduce hydrogen gas (a balloon filled with hydrogen is suitable for small-scale reactions; for larger scales, a hydrogenation apparatus should be used).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst is pyrophoric and should be handled with care. The filter cake should not be allowed to dry completely and should be quenched with water before disposal.

-

Wash the filter cake with ethanol (2 x 50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure. The product, 5-aminosalicylic acid, will precipitate as a solid.

-

The solid can be collected by filtration and washed with a small amount of cold ethanol or diethyl ether to afford the pure product.

Mechanism of Transformation: A Cascade of Reduction and Hydrogenolysis

The conversion of benzyl 2-(benzyloxy)-5-nitrobenzoate to 5-aminosalicylic acid via catalytic hydrogenation is a cascade reaction occurring on the surface of the palladium catalyst. The process involves two key transformations:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group in a stepwise manner, involving nitroso and hydroxylamine intermediates, through the addition of hydrogen atoms.

-

Hydrogenolysis of Benzyl Groups: Both the benzyl ester and the benzyl ether linkages are cleaved by hydrogen. This process, known as hydrogenolysis, involves the insertion of palladium into the C-O bond, followed by reaction with hydrogen to liberate toluene and the deprotected functional groups.[1]

The generally accepted sequence is the rapid reduction of the nitro group followed by the slower hydrogenolysis of the benzyl groups. The chemoselectivity of catalytic hydrogenation makes it an ideal method for this transformation, as it is highly effective for both processes under mild conditions.[2]

Alternative Synthetic Strategies

While catalytic hydrogenation is the most common and efficient method, other strategies can be employed for the deprotection and reduction steps, particularly if the molecule contains other functional groups sensitive to hydrogenation.

-

Transfer Hydrogenation: Instead of using hydrogen gas, a hydrogen donor such as ammonium formate or cyclohexene can be used in the presence of a palladium catalyst. This method is often safer and more convenient for laboratory-scale synthesis.